molecular formula C16H21F3N2O2S B6436460 1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 2548978-37-4

1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Cat. No. B6436460
CAS RN: 2548978-37-4
M. Wt: 362.4 g/mol
InChI Key: AIGWYVSXJGLDLS-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a cyclic organic compound with a unique structure and versatile application. It has been widely used in organic synthesis due to its ability to form a stable and strong bond with a range of different functional groups. In addition, it has been found to possess numerous biological activities, making it a promising candidate for further research and development.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane has been widely studied due to its unique properties and potential applications in organic synthesis. It has been found to be an effective reagent for the synthesis of a variety of organic compounds, including amines, alcohols, and acids. In addition, it has been used as a catalyst for the synthesis of heterocyclic compounds, such as quinolones. Furthermore, it has been found to be an effective inhibitor of various enzymes, making it a potential therapeutic agent for the treatment of a variety of diseases.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is not well understood. However, it is believed that the compound acts as a proton acceptor, forming a strong bond with the substrate and thereby inhibiting its activity. In addition, the compound is believed to form a stable complex with the substrate, preventing it from undergoing further reactions. This mechanism of action has been studied extensively in the context of enzyme inhibition and drug development.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to be an effective inhibitor of various enzymes, including those involved in the metabolism of cholesterol and fatty acids. In addition, it has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, it has been found to have a positive effect on the cardiovascular system, reducing blood pressure and improving heart health.

Advantages and Limitations for Lab Experiments

1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a highly useful compound for laboratory experiments due to its unique properties and versatility. It is relatively easy to synthesize and can be used as a reagent for the synthesis of a variety of organic compounds. In addition, it is highly stable and has a low toxicity, making it safe for use in laboratory experiments. However, it is not soluble in water, making it difficult to use in aqueous solutions. Furthermore, it has a low solubility in organic solvents, making it difficult to use in certain types of reactions.

Future Directions

1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane has a wide range of potential applications and is an attractive candidate for further research and development. In the future, it is likely to be studied in greater detail to further understand its mechanism of action and its potential applications in organic synthesis, drug development, and enzyme inhibition. In addition, its potential therapeutic applications should be studied further, including its effects on cardiovascular health, inflammation, and cancer. Finally, its potential use as a catalyst for the synthesis of heterocyclic compounds should be explored.

Synthesis Methods

1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane can be synthesized from a variety of starting materials. The most common synthesis method involves the use of an alkylation reaction of a cyclopropane sulfonyl chloride and a 4-(trifluoromethyl)phenylmethyl-1,4-diazepane. The reaction is conducted in an inert atmosphere such as nitrogen or argon and is typically carried out at temperatures between 80-100°C. The reaction is usually complete within 2-3 hours and yields a product with a purity of greater than 95%.

properties

IUPAC Name

1-cyclopropylsulfonyl-4-[[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2S/c17-16(18,19)14-4-2-13(3-5-14)12-20-8-1-9-21(11-10-20)24(22,23)15-6-7-15/h2-5,15H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGWYVSXJGLDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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